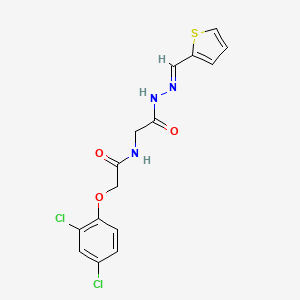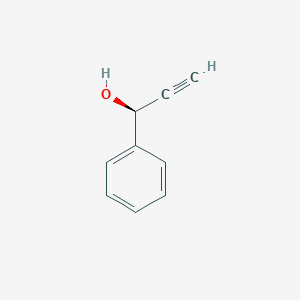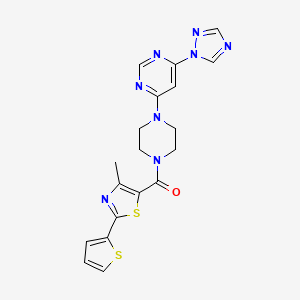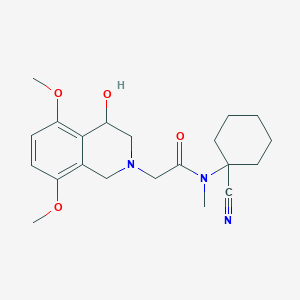
(E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H13Cl2N3O3S and its molecular weight is 386.25. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide is involved in various synthetic and chemical studies due to its complex structure and potential biological activities. For instance, derivatives of similar compounds have been synthesized and analyzed for their antimicrobial properties, showing that modifications in their structure could lead to significant biological activities. In one study, ethyl (4-chlorophenoxy)acetate was condensed with hydrazine hydrate, leading to various derivatives that exhibited antibacterial and antifungal activities upon further modification and testing against micro-organisms (Patel, Mistry, & Desai, 2009). Similarly, research into the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist, showcases the intricate chemical reactions and potential for pharmacological applications of compounds with related structures (Mai Lifang, 2011).
Anticancer Research
Further highlighting the potential of such compounds, a study on the synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed insights into its anticancer activity through in silico modeling, which targets the VEGFr receptor. This suggests that compounds within this structural family could be promising candidates for anticancer drug development (Sharma et al., 2018).
Corrosion Inhibition
On a different note, the synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated efficient corrosion inhibition on mild steel in acidic solutions. This study indicates that similar compounds could serve as effective corrosion inhibitors, which is crucial for protecting industrial materials (Daoud et al., 2014).
Environmental Impact and Detoxification
The environmental impact and detoxification pathways of chloroacetamide herbicides, such as acetochlor, have also been examined. These studies provide vital information on the metabolism of such compounds in plants and their selective phytotoxicity, which is essential for understanding their behavior in agricultural settings and potential environmental risks (Breaux, 1987).
Propiedades
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3S/c16-10-3-4-13(12(17)6-10)23-9-15(22)18-8-14(21)20-19-7-11-2-1-5-24-11/h1-7H,8-9H2,(H,18,22)(H,20,21)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZDQZYLOIVFKL-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)
![7-Oxa-5-azaspiro[3.4]octane-2,6-dione](/img/structure/B2474727.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2474728.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride](/img/structure/B2474735.png)
![3-chloro-2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2474737.png)
![[4-(1H-1,3-benzodiazol-1-yl)phenyl]methanamine](/img/structure/B2474739.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2474743.png)
![4-Bromo-7-methyl-1H-benzo[d]imidazole](/img/structure/B2474744.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2474746.png)
